1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a member of pyrrolidines.
Scientific Research Applications
Agonistic Activity at 5-HT1A Receptors
- Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine, focusing on enhancing the oral bioavailability of 5-HT1A receptor agonists. This research found that incorporating a fluorine atom in the side chain of these compounds, particularly at the C-4 position of the piperidine ring, significantly improved their 5-HT1A agonist activity. These derivatives displayed potent 5-HT1A receptor agonist activity, both in vitro and in vivo, suggesting their potential as antidepressants (Vacher et al., 1999).
Synthesis in Neuroleptic Agents
- Botteghi et al. (2001) discussed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents. These compounds are characterized by a 4,4-bis(p-fluorophenyl)butyl group attached to nitrogen atoms of pyrrolidine, piperidine, or piperazine moieties. This research emphasizes the role of fluorine in the synthesis of neuroleptic agents (Botteghi et al., 2001).
Anticonvulsant Activity
- Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their anticonvulsant activities. This study found that specific derivatives exhibited significant protection against seizures in animal models, suggesting their potential as anticonvulsant agents (Obniska et al., 2015).
Imaging of Dopamine Receptors
- Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors, using electrophilic fluorination of a trimethylstannyl precursor. This compound, after specific radioactivity modifications, showed homogeneous distribution within the rat brain, indicating its potential use in imaging studies (Eskola et al., 2002).
Inhibitors in the Met Kinase Superfamily
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in inhibiting tumor growth in a gastric carcinoma xenograft model, suggesting their potential in cancer treatment (Schroeder et al., 2009).
Antibacterial Agents
- Egawa et al. (1984) developed compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, which showed enhanced in vitro and in vivo antibacterial activities. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
Properties
Molecular Formula |
C16H17ClFN3O3 |
---|---|
Molecular Weight |
353.77 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClFN3O3/c17-11-7-10(1-2-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
InChI Key |
UMMYLBGDOPRQOH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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